
1,1,1,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane is a fluorinated ether compound with the molecular formula C4H2F8O . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications. It is characterized by its high stability and low reactivity, which are typical of fluorinated compounds.
Preparation Methods
The synthesis of 1,1,1,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane involves several steps, typically starting with the fluorination of ethane derivatives. One common method includes the reaction of tetrafluoroethylene with a suitable fluorinating agent under controlled conditions . Industrial production often involves the use of specialized equipment to handle the highly reactive fluorine gas and to ensure the purity of the final product.
Chemical Reactions Analysis
1,1,1,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various fluorinated products.
Reduction: Reduction reactions are less common due to the stability of the fluorinated ether bond.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane has several applications in scientific research:
Biology: Its low reactivity makes it suitable for use in biological studies where minimal interference with biological processes is required.
Mechanism of Action
The mechanism of action of 1,1,1,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane involves its interaction with various molecular targets. Its high electronegativity and stability allow it to form strong interactions with other molecules, influencing their reactivity and stability. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
1,1,1,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane can be compared with other fluorinated ethers, such as:
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane: Similar in structure but with different fluorination patterns, leading to variations in reactivity and applications.
1,1,2,2-Tetrafluoroethanesulfonic acid: Another fluorinated compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique stability and reactivity characteristics, making it valuable for specialized applications.
Properties
CAS No. |
51410-38-9 |
|---|---|
Molecular Formula |
C4H2F8O |
Molecular Weight |
218.04 g/mol |
IUPAC Name |
1,1,1,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethane |
InChI |
InChI=1S/C4H2F8O/c5-1(6)4(11,12)13-2(7)3(8,9)10/h1-2H |
InChI Key |
MZCHBFQEZMHILC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(OC(C(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)
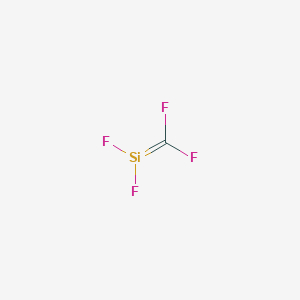
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
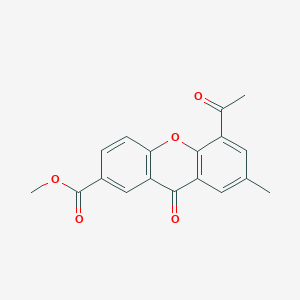
![3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B14660196.png)
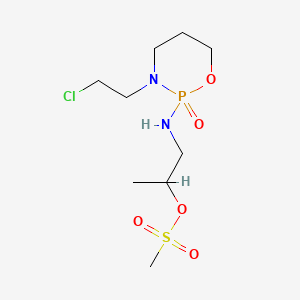
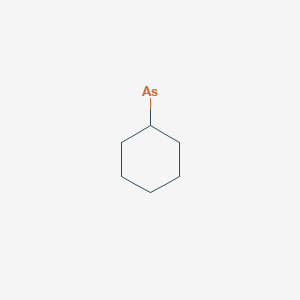

![7-{[(2-Hexyldecyl)oxy]methyl}pentadecane](/img/structure/B14660223.png)

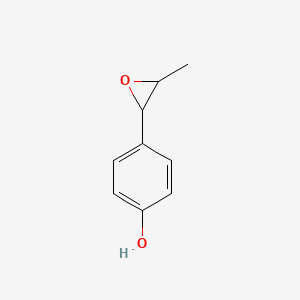


![4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one](/img/structure/B14660252.png)
